molecular formula C7H9IO B14558016 2-(Iodomethylidene)cyclohexan-1-one CAS No. 61765-47-7

2-(Iodomethylidene)cyclohexan-1-one

Cat. No.: B14558016
CAS No.: 61765-47-7
M. Wt: 236.05 g/mol
InChI Key: NJQHDRGYCBWCQC-UHFFFAOYSA-N
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Description

2-(Iodomethylidene)cyclohexan-1-one is an organic compound that features a cyclohexanone ring with an iodomethylidene substituent

Preparation Methods

The synthesis of 2-(Iodomethylidene)cyclohexan-1-one can be achieved through several routes. One common method involves the reaction of cyclohexanone with iodomethane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(Iodomethylidene)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The compound can be reduced to the corresponding cyclohexanone derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, can oxidize the compound to form cyclohexane-1,2-dione derivatives.

    Addition Reactions: The double bond in the iodomethylidene group can participate in addition reactions with various electrophiles, such as halogens or hydrogen halides.

Scientific Research Applications

2-(Iodomethylidene)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.

    Medicine: Research into its potential as a therapeutic agent is ongoing, with studies focusing on its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Iodomethylidene)cyclohexan-1-one involves its interaction with various molecular targets. The iodomethylidene group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(Iodomethylidene)cyclohexan-1-one can be compared to other substituted cyclohexanones, such as:

    Cyclohexanone: Lacks the iodomethylidene group, making it less reactive in certain types of chemical reactions.

    2-(Bromomethylidene)cyclohexan-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2-(Chloromethylidene)cyclohexan-1-one:

The presence of the iodomethylidene group in this compound makes it unique, providing distinct reactivity and enabling its use in specialized applications.

Properties

CAS No.

61765-47-7

Molecular Formula

C7H9IO

Molecular Weight

236.05 g/mol

IUPAC Name

2-(iodomethylidene)cyclohexan-1-one

InChI

InChI=1S/C7H9IO/c8-5-6-3-1-2-4-7(6)9/h5H,1-4H2

InChI Key

NJQHDRGYCBWCQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CI)C1

Origin of Product

United States

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